molecular formula C18H21N3O2 B8320910 N-Cyclopropyl-4-oxazol-5-yl-N-piperidin-4-yl-benzamide

N-Cyclopropyl-4-oxazol-5-yl-N-piperidin-4-yl-benzamide

Cat. No.: B8320910
M. Wt: 311.4 g/mol
InChI Key: HDWGZHXLJRHQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-4-oxazol-5-yl-N-piperidin-4-yl-benzamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-cyclopropyl-4-(1,3-oxazol-5-yl)-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C18H21N3O2/c22-18(21(15-5-6-15)16-7-9-19-10-8-16)14-3-1-13(2-4-14)17-11-20-12-23-17/h1-4,11-12,15-16,19H,5-10H2

InChI Key

HDWGZHXLJRHQGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2CCNCC2)C(=O)C3=CC=C(C=C3)C4=CN=CO4

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (6.10 g) is added to a solution of 4-oxazol-5-yl-benzoic acid (3.00 g) and ethyldiisopropylamine (5.56 mL) in N,N-dimethylformamide (50 mL) at room temperature. The solution is stirred for 10 min prior to the addition of 4-cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester (4.57 g). The resulting mixture is kept at room temperature over night. The mixture is treated with activated charcoal and filtered through a pad of basic aluminum oxide. The pad is washed with N,N-dimethylformamide/methanol (9:1) and the combined filtrates are concentrated in vacuo. The residue is dissolved in 1,4-dioxane (35 mL), a 4 M solution of hydrogen chloride in 1,4-dioxane (20 mL) is added and the resulting mixture is stirred at room temperature for 2 h. The solvent is evaporated and the residue is taken up in water. The resulting mixture is washed with dichloromethane, basified with NaOH solution and extracted with dichloromethane.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.56 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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